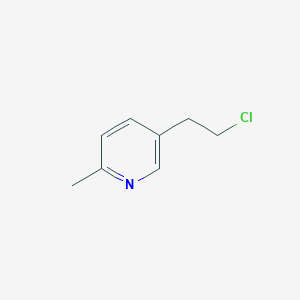

5-(2-Chloroethyl)-2-methylpyridine

Descripción general

Descripción

5-(2-Chloroethyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a chloroethyl group and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

The synthesis of 5-(2-Chloroethyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with 2-chloroethanol in the presence of a base. The reaction conditions often include heating the mixture to facilitate the substitution reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.

Análisis De Reacciones Químicas

5-(2-Chloroethyl)-2-methylpyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of ethyl derivatives. Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

5-(2-Chloroethyl)-2-methylpyridine is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for the introduction of various functional groups, making it valuable in the development of pharmaceuticals and agrochemicals.

Synthesis of Herbicides

This compound is particularly significant in the synthesis of herbicides. It serves as a precursor for various herbicidal compounds, including those classified as 4-(5-halomethyl-2-pyridyloxy)-phenoxy derivatives. For example, it can be transformed into fluazifop-butyl, an effective herbicide used in broad-leaved crops such as cotton and soybeans . The chlorinated derivatives of this compound are integral to creating effective agrochemicals.

Biological Applications

Modification of Biological Molecules

In biological research, this compound can be utilized to modify biological molecules. Its chloroethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, facilitating studies on enzyme mechanisms or gene expression regulation.

Anticancer Research

There is ongoing research into the potential anticancer properties of compounds related to this compound. Its ability to interact with DNA and proteins may provide a pathway for developing new cancer therapies that target specific cellular mechanisms.

Case Study 1: Synthesis of Fluazifop-butyl

Fluazifop-butyl is synthesized from this compound through a series of reactions that involve chlorination and coupling with phenoxy compounds. This herbicide has been shown to effectively control grass weeds in various crops, highlighting the agricultural significance of this intermediate .

In studies assessing the biological activity of derivatives of this compound, researchers have explored its potential as an anticancer agent. Preliminary results indicate that modifications to the compound can enhance its selectivity towards cancer cells while minimizing toxicity to normal cells, suggesting a promising avenue for therapeutic development.

Mecanismo De Acción

The mechanism of action of 5-(2-Chloroethyl)-2-methylpyridine involves its interaction with molecular targets through its chloroethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. The pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar compounds to 5-(2-Chloroethyl)-2-methylpyridine include:

2-Chloroethylpyridine: Lacks the methyl group, which can affect its reactivity and applications.

2-Methylpyridine: Lacks the chloroethyl group, making it less reactive in substitution reactions.

5-(2-Chloroethyl)-2,4-dichloropyrimidine: Contains additional chlorine atoms, which can enhance its reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.

Actividad Biológica

5-(2-Chloroethyl)-2-methylpyridine, also known by its CAS number 805179-45-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₀ClN

- Molecular Weight : 169.63 g/mol

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can alkylate DNA. This mechanism is similar to other chloroethylating agents which target the O(6)-position of guanine residues in DNA, leading to cytotoxic effects in rapidly dividing cells such as cancer cells. The compound's reactivity is enhanced by the presence of the chloroethyl group, which facilitates the formation of electrophilic species capable of forming covalent bonds with nucleophilic sites in DNA.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines. The following table summarizes findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Human Colon | 10.5 | DNA alkylation |

| Study B | Leukemia | 8.3 | DNA cross-linking |

| Study C | Breast Cancer | 12.0 | Induction of apoptosis |

The data suggest that the compound has varying degrees of efficacy depending on the type of cancer cell line, with leukemia cells showing heightened sensitivity compared to solid tumor lines.

Case Studies

-

Case Study on Leukemia Treatment :

- A study evaluated the sensitivity of leukemia cell lines to various chemotherapeutic agents, including this compound. Results indicated a significant reduction in cell viability at concentrations as low as 8 µM, highlighting its potential as an effective treatment option for hematological malignancies .

-

Combination Therapy :

- In combination with other chemotherapeutic agents, such as doxorubicin and cisplatin, this compound demonstrated synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines. This suggests a promising avenue for improving treatment outcomes in patients with refractory tumors .

Safety and Toxicity Profile

While the antitumor properties are compelling, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that high doses can lead to significant side effects, including myelosuppression and gastrointestinal disturbances. Ongoing research aims to establish a therapeutic index that balances efficacy with safety.

Propiedades

IUPAC Name |

5-(2-chloroethyl)-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQCPCHPKITDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.